malachite green isothiocyanate

Description

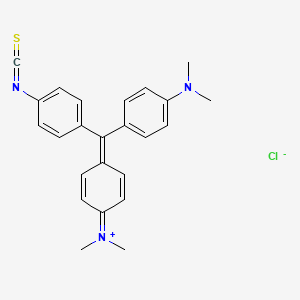

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N3S.ClH/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;/h5-16H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKCKDPHMNGHC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147492-82-8 | |

| Record name | Malachite green isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147492-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unveiling the Chemistry of Malachite Green Isothiocyanate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of malachite green isothiocyanate (MGITC) for researchers, scientists, and professionals in drug development. MGITC is a valuable amine-reactive probe and photosensitizer with significant utility in biological research, particularly in the targeted inactivation of proteins.

Core Chemical Properties

This compound is a derivative of the triphenylmethane dye, malachite green. The introduction of the isothiocyanate (-N=C=S) group allows for its covalent conjugation to primary amines on biomolecules such as proteins and antibodies. This transforms a non-functional antibody into a tool for targeted cell inactivation.

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄ClN₃O₄S | [1] |

| Molecular Weight | 485.98 g/mol | [2] |

| IUPAC Name | [4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate | [1] |

| CAS Number | 147492-82-8 | [2] |

| Excitation Wavelength (λ_exc) | ~628-630 nm | [2][3] |

| Emission Wavelength (λ_em) | None (non-fluorescent) | [2][4] |

| Molar Absorptivity (ε) | 150,000 M⁻¹cm⁻¹ at 620 nm | [2] |

| Solubility | Soluble in DMSO, DMF, and acetonitrile | [2] |

| Appearance | Green crystalline powder | [5] |

Reaction Mechanism and Experimental Protocols

The primary utility of this compound lies in its ability to covalently bind to primary amine groups, such as the lysine residues on proteins. This reaction proceeds via the formation of a stable thiourea linkage.

Figure 1: Reaction of MGITC with a primary amine to form a stable thiourea conjugate.

Detailed Protocol for Protein Labeling with this compound

This protocol outlines the steps for conjugating MGITC to a protein, such as an antibody.

Materials:

-

This compound (MGITC)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS)

-

0.5 M Sodium Bicarbonate buffer (pH 9.8)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Prepare a Stock Solution of MGITC: Dissolve MGITC in anhydrous DMSO to a final concentration of 20 mg/mL.[2] This solution should be prepared fresh and protected from light.

-

Prepare the Protein Solution: Dissolve the protein in 0.5 M sodium bicarbonate buffer (pH 9.8) to a concentration of 5-10 mg/mL.[2]

-

Conjugation Reaction:

-

Incubation: Incubate the reaction mixture on ice for 4 hours, protected from light.[2]

-

Purification of the Conjugate:

-

Determination of the Degree of Labeling:

-

Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and 620 nm (for MGITC concentration).

-

Calculate the protein concentration using its molar extinction coefficient at 280 nm.

-

Calculate the concentration of bound MGITC using a molar absorptivity of 150,000 M⁻¹cm⁻¹ at 620 nm.[2]

-

The molar ratio of dye to protein can then be determined. An optimal ratio for applications like CALI is typically 6-10 dyes per antibody.[2]

-

Storage:

Store the purified MGITC-protein conjugate at -20°C, protected from light.[6]

Application in Chromophore-Assisted Laser Inactivation (CALI)

A primary application of this compound is in Chromophore-Assisted Laser Inactivation (CALI), a technique used to inactivate specific proteins with high spatial and temporal resolution.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. interchim.fr [interchim.fr]

- 3. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]

- 4. omlc.org [omlc.org]

- 5. Chromophore-assisted laser inactivation in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extinction Coefficient [Malachite green] | AAT Bioquest [aatbio.com]

Unveiling the Action of Malachite Green Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malachite Green Isothiocyanate (MGITC) is a derivative of the triphenylmethane dye, malachite green. While the parent compound is known for its use as a dye and an antimicrobial agent, MGITC has carved a niche in biomedical research primarily as a potent tool for chromophore-assisted laser inactivation (CALI) of specific biomolecules. This guide provides an in-depth exploration of the core mechanism of action of MGITC, focusing on its application in CALI, and also touches upon the known biological effects of its constituent chemical moieties.

The primary mechanism of action of this compound is not that of a traditional therapeutic agent with a specific signaling pathway it modulates. Instead, its power lies in its ability to be precisely targeted and activated by light to induce localized molecular destruction. This technique, known as Chromophore-Assisted Laser Inactivation (CALI), allows for the functional knockout of proteins with high spatial and temporal resolution, providing invaluable insights into cellular processes.[1][2][3][4]

Core Mechanism of Action: Chromophore-Assisted Laser Inactivation (CALI)

The principal application and thus the most well-characterized "mechanism of action" of MGITC is its role as a photosensitizer in CALI.[1][2][3] In this context, MGITC acts as a catalyst that, upon excitation by a specific wavelength of light, generates highly reactive oxygen species (ROS) that damage adjacent molecules.[2][4]

The process can be broken down into the following key steps:

-

Targeting: The isothiocyanate group of MGITC is amine-reactive, allowing for its covalent conjugation to a targeting molecule, most commonly a non-function-blocking antibody specific to the protein of interest.[1][2][3] This antibody then delivers the MGITC to the desired subcellular location.

-

Photoexcitation: The targeted area is irradiated with a high-intensity laser, typically at a wavelength around 630 nm, which corresponds to the absorption maximum of malachite green.[1][5][6]

-

Reactive Oxygen Species (ROS) Generation: Upon absorbing the laser energy, the malachite green moiety of MGITC becomes excited and generates highly reactive and short-lived hydroxyl radicals.[1]

-

Localized Inactivation: Due to their extremely short lifespan (nanoseconds), these hydroxyl radicals diffuse only a very short distance (estimated to be within a 15 Å radius) from the site of generation.[7] This ensures that their destructive effects are confined to the immediate vicinity of the MGITC-labeled antibody, leading to the specific inactivation of the target protein and any closely associated molecules.[1][2][8]

This targeted and light-inducible mechanism provides a powerful tool for studying the function of specific proteins in living cells with a level of precision that is difficult to achieve with genetic knockout or knockdown techniques.[2][3]

Signaling Pathway Diagram: Chromophore-Assisted Laser Inactivation (CALI)

Caption: Workflow of Chromophore-Assisted Laser Inactivation using MGITC.

Biological Effects of Constituent Moieties

While the primary documented role of MGITC is as a photosensitizer, it is important to consider the known biological activities of its two main components: malachite green and the isothiocyanate group.

Malachite Green

The malachite green cation is a well-known cytotoxic and genotoxic agent.[9][10] Studies on malachite green (not the isothiocyanate derivative) have demonstrated the following effects:

-

Cytotoxicity: Malachite green exhibits dose-dependent cytotoxicity in various mammalian cell lines.[10][11] At higher concentrations, it can induce necrosis, while lower concentrations may lead to apoptosis.[10]

-

Oxidative Stress: Treatment of cells with malachite green has been shown to induce the mono-oxygenase system and lipid peroxidation, indicating the formation of reactive free radicals even in the absence of photoactivation.[9]

-

Genotoxicity: Malachite green has been shown to have a genotoxic profile, increasing the rates of micronuclei, nucleoplasmic bridges, nuclear buds, and DNA fragmentation.[10]

Isothiocyanates

Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables, known for their chemopreventive and anticancer properties.[12][13] Their general mechanism of action involves:

-

Reaction with Thiols: The isothiocyanate group (–N=C=S) is highly reactive towards sulfhydryl groups of cysteine residues in proteins and glutathione.[14] This can lead to the modulation of protein function and depletion of cellular glutathione.

-

Induction of Apoptosis: Many isothiocyanates have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspase cascades.

-

Modulation of Signaling Pathways: Isothiocyanates can influence a wide range of cellular signaling pathways involved in inflammation, cell cycle control, and carcinogen metabolism.[12]

The conjugation of the bulky malachite green structure to the isothiocyanate group in MGITC likely modifies the typical reactivity and biological activity of a simpler isothiocyanate. However, the potential for MGITC to interact with cellular thiols and exert some level of intrinsic cytotoxicity, independent of its photosensitizing role, cannot be entirely ruled out, though it remains uninvestigated in the scientific literature.

Quantitative Data

Table 1: Cytotoxicity of Malachite Green (MG) in Mammalian Cell Lines

| Cell Line | Assay | Exposure Time | EC50 (µM) | Reference |

| Rat FaO | MTT | 24 h | ~5 | [15] |

| Rat FaO | NRU | 24 h | ~2 | [15] |

| Rat FaO | LDH | 24 h | ~4.1 | [15] |

| Rat L6 | MTT | 24 h | ~10 | [15] |

| Rat L6 | NRU | 24 h | ~10 | [15] |

| Rat L6 | LDH | 24 h | ~30 | [15] |

EC50: Half-maximal effective concentration. Assays: MTT (mitochondrial activity), NRU (lysosomal activity), LDH (membrane integrity).

Experimental Protocols

Protocol for Chromophore-Assisted Laser Inactivation (CALI)

The following is a generalized protocol for performing CALI using MGITC-conjugated antibodies. Specific parameters will need to be optimized for the particular cell type and target protein.

-

Conjugation of MGITC to Antibody:

-

Dissolve MGITC in dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

Prepare the antibody in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

Add the MGITC stock solution to the antibody solution and incubate in the dark at room temperature to allow for conjugation.

-

Remove unconjugated MGITC by dialysis or gel filtration.

-

-

Introduction of MGITC-Antibody Conjugate into Cells:

-

For intracellular targets, microinject the conjugated antibody into the cytoplasm of the target cells.

-

For cell surface targets, incubate the cells with the conjugated antibody in the culture medium.

-

-

Laser Irradiation:

-

Identify the cells containing the MGITC-antibody conjugate using microscopy.

-

Irradiate the specific subcellular region of interest with a focused laser beam at the appropriate wavelength (e.g., 630 nm). The laser power and pulse duration will need to be carefully optimized to ensure specific inactivation without causing non-specific cellular damage.

-

-

Functional Analysis:

-

Following laser irradiation, assess the functional consequences of target protein inactivation using appropriate cellular or biochemical assays.

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for CALI.

Conclusion

This compound is a specialized molecular tool whose primary mechanism of action is as a photosensitizer in Chromophore-Assisted Laser Inactivation. Its ability to be targeted to specific proteins and activated by light to generate localized damage makes it an invaluable asset for dissecting complex biological processes. While the constituent parts of MGITC, malachite green and isothiocyanate, possess their own distinct biological activities, including cytotoxicity and reactivity with cellular thiols, the intrinsic biological effects of the intact MGITC molecule remain an area for future investigation. For researchers in cell biology and related fields, understanding the principles of CALI is key to leveraging the full potential of this powerful technology.

References

- 1. Laser-mediated, site-specific inactivation of RNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromophore-assisted laser inactivation in cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 7. Malachite green-isothiocyanate-polyethylene glycol-gold nanoparticles conjugated with scFv anti-EGFR B10 antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The cytotoxic properties of malachite green are associated with the increased demethylase, aryl hydrocarbon hydroxylase and lipid peroxidation in primary cultures of Syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Application Properties of Malachite Green Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malachite green isothiocyanate (MGITC) is a derivative of the triphenylmethane dye, malachite green. The isothiocyanate group (-N=C=S) allows for covalent labeling of primary and secondary amines in biomolecules such as proteins and nucleic acids, forming a stable thiourea linkage. While the parent compound, malachite green, is known for its intense color, MGITC is primarily utilized as a non-fluorescent photosensitizer and an amine-reactive probe. Its strong absorption in the red region of the visible spectrum makes it a valuable tool for various biological applications, most notably for Chromophore-Assisted Laser Inactivation (CALI) and as a probe in Surface-Enhanced Raman Spectroscopy (SERS). This guide provides a detailed overview of the spectroscopic properties of MGITC, experimental protocols for its use, and a description of its key applications.

Spectroscopic Properties

This compound is characterized by a strong absorption band in the 620-630 nm range. It is generally considered a non-fluorescent compound, with its excited state energy being dissipated primarily through non-radiative pathways, a property that is exploited in its photosensitizing applications.

Quantitative Spectroscopic Data

The key spectroscopic parameters for this compound are summarized in the table below.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | ~630 nm | Not specified | [1][2] |

| 628 nm | Acetonitrile (CH3CN) | [3] | |

| 620 nm | Not specified | [3] | |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | Not specified | [3] |

| Emission Maximum (λem) | None | Acetonitrile (CH3CN) | [3] |

| Quantum Yield | Very low to negligible | In fluid solvents | [4] |

Note: The spectroscopic properties of triphenylmethane dyes like malachite green can be sensitive to the solvent environment and pH. The isothiocyanate derivative is known to hydrolyze in aqueous solutions, which can affect its spectroscopic characteristics[].

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general procedure for conjugating MGITC to proteins. The amine-reactive isothiocyanate group reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a stable thiourea bond.

Materials:

-

This compound (MGITC)

-

Dimethyl sulfoxide (DMSO)

-

Protein to be labeled

-

500 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.8

-

Desalting column (e.g., Sephadex G-25)

-

150 mM NaCl, 50 mM Sodium Phosphate (NaPi), pH 7.3

Procedure:

-

Prepare MGITC Stock Solution: Dissolve MGITC in DMSO to a final concentration of 20 mg/mL.[3]

-

Prepare Protein Solution: Dissolve the protein in 500 mM NaHCO₃ buffer (pH 9.8) at a suitable concentration.

-

Labeling Reaction: Add aliquots of the MGITC stock solution to the protein solution at 5-minute intervals until a reagent/protein molar ratio of 100 is reached.[3]

-

Incubation: Incubate the reaction mixture on ice for 4 hours.[3]

-

Purification: Separate the labeled protein from the free, unreacted dye by gel filtration using a desalting column equilibrated with 150 mM NaCl/50 mM NaPi, pH 7.3.[3] If a precipitate forms, centrifuge the solution to remove it before loading it onto the column.

-

Determination of Labeling Ratio:

-

Measure the absorbance of the labeled protein solution at 620 nm.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

Calculate the concentration of the dye using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 150,000 M⁻¹cm⁻¹.[3]

-

The degree of labeling is the molar ratio of the dye to the protein.

-

Caption: Workflow for labeling proteins with this compound.

Key Applications

Chromophore-Assisted Laser Inactivation (CALI)

MGITC is a key reagent in Chromophore-Assisted Laser Inactivation (CALI), a powerful technique for the acute inactivation of specific proteins in living cells.[3]

Principle:

-

A biomolecule of interest (e.g., an antibody) is labeled with MGITC.

-

The labeled biomolecule is introduced into a system where it binds to its target protein.

-

The sample is irradiated with a pulsed laser at a wavelength corresponding to the absorption maximum of MGITC (~620 nm).[3]

-

The photoactivated MGITC generates highly reactive, short-lived hydroxyl radicals.[3]

-

Due to their short lifetime (10⁻⁹ to 10⁻¹² s), these radicals only damage molecules within a very close proximity (approximately 15 Å) of the dye.[3] This ensures that only the target protein is inactivated, providing high spatial and temporal resolution.

Caption: Principle of Chromophore-Assisted Laser Inactivation (CALI) using MGITC.

Surface-Enhanced Raman Spectroscopy (SERS)

MGITC is also utilized as a probe molecule in Surface-Enhanced Raman Spectroscopy (SERS). SERS is a highly sensitive technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces. The characteristic Raman spectrum of MGITC provides a fingerprint that allows for its detection at very low concentrations.[6][7] This application is particularly useful for developing sensitive biosensors and for studying molecular interactions at surfaces.

Safety and Handling

Malachite green and its derivatives should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information on handling, storage, and disposal. As a general precaution, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when working with this compound. Store in a freezer (-5 to -30°C) and protect from light.[1][8]

References

- 1. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]

- 3. interchim.fr [interchim.fr]

- 4. omlc.org [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

A Technical Guide to the Spectral Properties and Applications of Malachite Green Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the absorbance and emission spectral properties of Malachite Green Isothiocyanate (MGITC). It includes key quantitative data, detailed experimental protocols, and visualizations of its application in common research workflows. MGITC is an amine-reactive derivative of the triphenylmethane dye, malachite green. While the parent dye is known for its use as a colorant and in analytical chemistry, the isothiocyanate derivative is primarily utilized as a potent, long-wavelength photosensitizer for targeted applications in cell biology.

Core Spectroscopic Properties

This compound is characterized by a strong absorption band in the red region of the visible spectrum. A defining feature of MGITC in fluid solvents is its characteristically low to non-existent fluorescence, as it efficiently dissipates absorbed energy through non-radiative pathways.[1] This property makes it an ideal chromophore for applications requiring targeted energy transfer without the interference of fluorescence emission.

However, it is important to note that under specific conditions, such as aggregation, the parent compound malachite green has been shown to exhibit aggregation-induced emission (AIE) properties with fluorescence in the near-infrared (NIR) range.[2]

Data Presentation: Spectroscopic Parameters

The following table summarizes the key quantitative spectral data for this compound.

| Parameter | Value | Solvent/Condition | Reference |

| Absorption Maximum (λmax) | ~620 nm | Not specified | [3] |

| 628 nm | Acetonitrile (CH₃CN) | [3] | |

| ~630 nm | Not specified | [4][5][6] | |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | Aqueous Buffer | [3] |

| Emission Maximum (λem) | None | Acetonitrile (CH₃CN) | [3] |

| Common Application | Non-fluorescent Photosensitizer | Aqueous Buffer | [4][5][6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of MGITC in research. The following sections provide protocols for spectroscopic analysis and protein conjugation.

Protocol 1: Measurement of Absorbance Spectrum

This protocol outlines the procedure for determining the absorbance characteristics of a substance, adapted from standard spectrophotometric methods used for malachite green.[1]

-

Reagent Preparation : Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH₃CN).

-

Working Solution : Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.3) to a final concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation Setup :

-

Use a dual-beam UV-Visible spectrophotometer (e.g., a Cary 3).

-

Set the spectral bandwidth to 1.0 nm.

-

Set the data collection interval to 0.25 nm.

-

Use a scan rate of approximately 100-120 nm/min.

-

-

Measurement :

-

Blank the spectrophotometer using the experimental buffer.

-

Acquire the absorption spectrum of the MGITC working solution over a wavelength range of approximately 400 nm to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Calculation of Molar Extinction Coefficient : Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance (A) at λmax, the known concentration (c), and the path length of the cuvette (l, typically 1 cm).

Protocol 2: Covalent Labeling of Proteins

This protocol details the conjugation of MGITC to primary amines (e.g., lysine residues) on a target protein.[3]

-

Protein Preparation : Dissolve the protein to be labeled in a carbonate-bicarbonate buffer (e.g., 500 mM NaHCO₃, pH 9.8) at a concentration of 1-10 mg/mL. The alkaline pH is essential for ensuring the deprotonation of amine groups, making them available for reaction.

-

MGITC Stock Solution : Prepare a concentrated stock solution of MGITC (e.g., 20 mg/mL) in anhydrous DMSO.

-

Conjugation Reaction :

-

While gently stirring the protein solution on ice, add small aliquots of the MGITC stock solution at 5-minute intervals.

-

Continue the additions until a final reagent-to-protein molar ratio of approximately 100:1 is achieved.

-

Incubate the reaction mixture on ice for 4 hours to allow the conjugation to proceed.

-

-

Purification :

-

Separate the MGITC-labeled protein from the unreacted, free dye using gel filtration chromatography (e.g., a desalting column).

-

Equilibrate the column and elute the protein into a suitable storage buffer (e.g., 150 mM NaCl, 50 mM NaPi, pH 7.3).

-

If any precipitate forms during the reaction, centrifuge the mixture to pellet the precipitate before loading it onto the column.

-

-

Determination of Labeling Ratio :

-

Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at ~620 nm (for MGITC concentration).

-

Calculate the protein concentration using its specific molar extinction coefficient at 280 nm.

-

Calculate the dye concentration using the molar extinction coefficient of MGITC (150,000 M⁻¹cm⁻¹ at ~620 nm).[3]

-

The ratio of the dye concentration to the protein concentration gives the degree of labeling.

-

Applications and Workflows

The unique spectral properties of MGITC make it a valuable tool for specific advanced applications, most notably Chromophore-Assisted Laser Inactivation (CALI).

Chromophore-Assisted Laser Inactivation (CALI)

CALI is a powerful technique used to inactivate a specific protein with high spatial and temporal resolution within a living cell.[3] The process leverages the photosensitizing nature of MGITC. When conjugated to an antibody that targets a specific protein, MGITC can be locally activated by laser irradiation at its absorbance maximum (~620 nm). This activation generates highly reactive hydroxyl radicals in the immediate vicinity of the dye. Due to their extremely short lifetimes, these radicals only damage molecules within a few angstroms, leading to the selective inactivation of the target protein without affecting neighboring molecules.[3]

References

- 1. omlc.org [omlc.org]

- 2. Malachite green: a long-buried water-soluble AIEgen with near-infrared fluorescence for living cell nucleus staining - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. interchim.fr [interchim.fr]

- 4. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 6. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]

Unveiling the Photophysical Properties of Malachite Green Isothiocyanate: A Technical Guide to its Low Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malachite green isothiocyanate (MGITC) is a triarylmethane dye predominantly recognized for its potent photosensitizing capabilities rather than its fluorescence.[1] As an amine-reactive derivative, MGITC is extensively used to label proteins and other biomolecules for applications such as Chromophore-Assisted Laser Inactivation (CALI), a technique that allows for the acute and localized inactivation of specific proteins within a cellular environment.[2] This technical guide provides an in-depth exploration of the fluorescence quantum yield of malachite green and its derivatives, details the experimental protocols for its measurement, and illustrates its application in studying cellular signaling pathways.

Core Concept: Understanding the Low Quantum Yield of this compound

The fluorescence quantum yield (Φ) of a substance is a measure of the efficiency of photon emission through fluorescence after the absorption of a photon. Malachite green and its derivatives are characterized by an exceptionally low quantum yield in low-viscosity solvents like water.[3] This is primarily due to efficient non-radiative decay pathways. Upon excitation, the molecule can dissipate the absorbed energy through internal conversion, primarily via torsional motion of its phenyl rings.[4] This rapid relaxation to the ground state without the emission of a photon is the dominant process in fluid environments.

However, the quantum yield of malachite green is highly sensitive to its local environment. When the rotation of the aryl rings is sterically hindered, for instance, in viscous solvents or when bound to a biological macromolecule like a protein, the non-radiative decay pathways are suppressed, leading to a significant enhancement in fluorescence.[4]

Data Presentation: Photophysical Properties of Malachite Green and Derivatives

| Parameter | Value | Solvent/Conditions | Reference |

| Malachite Green Chloride | |||

| Absorption Maximum (λmax) | 621 nm | Water | [3] |

| Molar Extinction Coefficient (ε) at λmax | 105,000 M-1cm-1 | Water | [4] |

| Fluorescence Quantum Yield (Φf) | 7.9 x 10-5 | Aqueous solution | [3] |

| This compound (MGITC) | |||

| Excitation Wavelength (λexc) | ~630 nm | General | [1][5] |

| Emission | Generally considered non-fluorescent in aqueous solution | [1][5] |

Experimental Protocols

Measurement of Low Fluorescence Quantum Yield (Comparative Method)

Given the typically low quantum yield of malachite green derivatives, the comparative method is a robust approach for its determination. This method involves comparing the fluorescence of the sample to a standard with a known quantum yield under identical experimental conditions.

Materials and Reagents:

-

This compound (MGITC)

-

High-purity spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide)

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., a well-characterized dye)

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a corrected emission spectrum

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of MGITC and the reference standard in the chosen solvent. Due to potential instability, it is recommended to prepare fresh solutions of MGITC in a suitable dry solvent like DMSO or DMF and store them at -20°C, protected from light.[6]

-

Preparation of Working Solutions: Prepare a series of dilutions for both the MGITC and the reference standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance low to avoid inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.

-

For each solution, record the fluorescence emission spectrum, ensuring to scan a wide enough wavelength range to capture the entire emission profile.

-

It is critical that all instrument settings (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the MGITC and the reference standard.

-

Determine the slope (Gradient) of the linear fit for each plot.

-

-

Quantum Yield Calculation: The quantum yield of MGITC (Φsample) is calculated using the following equation:

Φsample = Φstd * (Gradsample / Gradstd) * (nsample2 / nstd2)

Where:

-

Φstd is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Protocol for Conjugating this compound to Antibodies for CALI

This protocol outlines the general procedure for labeling antibodies with MGITC for use in Chromophore-Assisted Laser Inactivation experiments.[2]

Materials and Reagents:

-

Purified antibody (free of amine-containing buffers like Tris)

-

This compound (MGITC)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 9.0)

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Prepare Antibody Solution: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) to ensure it is in an amine-free buffer at the optimal pH for the conjugation reaction. Adjust the antibody concentration to 1-2 mg/mL.

-

Prepare MGITC Stock Solution: Immediately before use, dissolve MGITC in anhydrous DMSO to a concentration of 5-10 mg/mL.

-

Conjugation Reaction:

-

Slowly add the MGITC stock solution to the antibody solution while gently stirring. A typical starting molar excess of MGITC to antibody is 10-20 fold.

-

Protect the reaction mixture from light and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Separate the MGITC-conjugated antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

-

The first colored fraction to elute will be the labeled antibody.

-

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~630 nm (for MGITC).

Mandatory Visualizations

Signaling Pathway: Regulation of Neurite Outgrowth by CRMP2

The following diagram illustrates a simplified signaling pathway involving Collapsin Response Mediator Protein 2 (CRMP2), a protein whose function in neurite outgrowth has been investigated using malachite green-mediated CALI.[7][8] CALI can be used to inactivate CRMP2 at specific locations within the neuron, allowing researchers to dissect its localized role in microtubule dynamics.

Caption: Simplified signaling pathway of CRMP2 in regulating axon outgrowth.

Experimental Workflow: Chromophore-Assisted Laser Inactivation (CALI)

This diagram outlines the key steps involved in performing a CALI experiment using MGITC-conjugated antibodies to inactivate a target protein in a live cell.

Caption: Experimental workflow for Chromophore-Assisted Laser Inactivation (CALI).

Conclusion

This compound is a valuable tool for cell biologists and drug development professionals, primarily due to its efficacy as a photosensitizer in CALI experiments. Its characteristically low fluorescence quantum yield in aqueous environments is a key feature of its photophysical behavior, arising from efficient non-radiative decay processes. Understanding and quantifying this property, even if very low, is crucial for interpreting experimental results and designing novel applications. The protocols and workflows detailed in this guide provide a framework for the accurate characterization and effective utilization of this important chemical probe.

References

- 1. Chromophore-assisted laser inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. Chromophore-assisted laser inactivation in cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromophore-assisted light inactivation and self-organization of microtubules and motors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Insight into the role of CRMP2 (collapsin response mediator protein 2) in T lymphocyte migration: The particular context of virus infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Malachite Green Isothiocyanate: Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Malachite green isothiocyanate (MGITC) is a non-fluorescent, amine-reactive photosensitizer that has garnered significant interest in biomedical research, particularly for its application in Chromophore-Assisted Laser Inactivation (CALI). This technique allows for the acute and spatially-specific inactivation of proteins, providing a powerful tool for studying protein function in complex biological systems. The isothiocyanate group enables the covalent conjugation of the malachite green chromophore to primary amines on target proteins or other biomolecules. Understanding the solubility and stability of MGITC is paramount for its effective use in experimental settings. This technical guide provides a comprehensive overview of these properties, along with detailed experimental protocols and a visualization of the CALI workflow.

Core Properties of this compound

Molecular Structure and Properties

-

Chemical Formula: C₂₄H₂₄ClN₃S (chloride salt form may vary)

-

Molecular Weight: Approximately 485.98 g/mol

-

Appearance: Green crystalline solid.

Solubility of this compound

| Solvent | This compound (MGITC) | Malachite Green (Parent Compound) |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble; a stock solution of 20 mg/mL can be prepared.[1] | Soluble |

| Dimethylformamide (DMF) | Soluble; requires pure and dry DMF for stable stock solutions.[1] | Soluble |

| Acetonitrile (CH₃CN) | Soluble.[1] | Soluble |

| Ethanol | Soluble; stock solutions are relatively stable when stored at -20°C.[1] | Soluble; 1 part in 15 parts of alcohol. |

| Methanol | Information not available | Soluble |

| Amyl Alcohol | Information not available | Soluble |

| Aqueous Solutions | ||

| Water | Sparingly soluble; used for preparing dilute solutions for SERS.[2] | 4.0 x 10⁴ mg/L at 25°C. |

| Buffers | The isothiocyanate group is susceptible to hydrolysis in aqueous buffers. | The colored form is in a pH-dependent equilibrium with a colorless carbinol form. |

Stability of this compound

The stability of MGITC is influenced by several factors, including pH, temperature, and light exposure. The isothiocyanate moiety is particularly susceptible to hydrolysis, which can impact its reactivity with target molecules.

| Condition | Stability Profile of this compound (MGITC) |

| pH | The isothiocyanate group is prone to hydrolysis, a reaction that is accelerated in aqueous basic conditions.[3] For protein labeling, a slightly basic pH (typically 8.3-9.8) is used to ensure that the target amine groups are deprotonated and reactive, but this also increases the rate of hydrolysis of the dye. For the parent malachite green, the color is pH-dependent: yellow below pH 2.0, green between pH 2.0 and 11.6, and colorless above pH 14.0. The degradation of malachite green is also pH-dependent.[4][5] |

| Temperature | For long-term storage, MGITC should be kept at -20°C to -30°C.[1][6] Stock solutions in anhydrous organic solvents should also be stored at low temperatures.[1] Elevated temperatures can accelerate the degradation of both the isothiocyanate group and the chromophore. For the related malachite pigment, significant degradation begins at temperatures above 65°C.[7] The degradation of malachite green in solution is also temperature-dependent.[8] |

| Light | MGITC is a photosensitizer and should be protected from light to prevent photobleaching and degradation.[6] The entire principle of CALI is based on the photoactivation of the malachite green chromophore by laser light to generate reactive oxygen species.[9][10] Studies on malachite green have shown that it undergoes photodegradation under UV and natural sunlight irradiation.[11][12][13][14] |

| Storage | The lyophilized powder is stable for at least one year when stored at -20°C and protected from light and moisture.[15][16] Stock solutions in anhydrous DMSO or DMF should be stored at -20°C and used as freshly as possible, as the reactive isothiocyanate group is not stable in solution over long periods.[1][17] |

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a general method for determining the solubility of MGITC in a specific solvent.

Materials:

-

This compound (MGITC) powder

-

Anhydrous solvent of interest (e.g., DMSO, DMF, Ethanol)

-

Vortex mixer

-

Microcentrifuge

-

UV-Vis Spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of MGITC powder to a known volume of the solvent in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Incubate the suspension at a constant temperature (e.g., 25°C) with continuous stirring for 24-48 hours to ensure equilibrium is reached.[18]

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved MGITC.

-

-

Quantification of Solubilized MGITC:

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of MGITC (approximately 628 nm in acetonitrile).

-

Calculate the concentration of the solubilized dye using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The molar absorptivity for MGITC is approximately 150,000 M⁻¹cm⁻¹.

-

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a method to assess the stability of MGITC in an aqueous buffer at a specific pH by monitoring the decrease in its concentration over time.

Materials:

-

MGITC stock solution in anhydrous DMSO

-

Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

-

Constant temperature incubator (e.g., 37°C)

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Initiation of the Stability Study:

-

Dilute the MGITC stock solution into the pre-warmed aqueous buffer to a final concentration suitable for spectrophotometric analysis.

-

Immediately take a time-zero measurement of the absorbance at the λmax.

-

-

Time-Course Analysis:

-

Incubate the solution at a constant temperature.

-

At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the solution and measure its absorbance.

-

-

Data Analysis:

-

Plot the absorbance (or concentration) of MGITC as a function of time.

-

Determine the degradation kinetics (e.g., first-order or second-order) and calculate the half-life (t₁/₂) of MGITC under the tested conditions.

-

Visualization of Experimental Workflows

Chromophore-Assisted Laser Inactivation (CALI) Workflow

The following diagram illustrates the general workflow for using MGITC in a CALI experiment to inactivate a target protein.

Caption: Workflow for protein inactivation using MGITC-based CALI.

Logical Relationship of MGITC Stability Factors

The following diagram illustrates the key factors that influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

This compound is a valuable tool for researchers, particularly in the field of functional proteomics using CALI. Its utility is, however, dependent on a clear understanding of its solubility and stability. While quantitative data remains somewhat limited, this guide provides a consolidated overview of the best practices for handling and using MGITC. Adherence to the described storage conditions and experimental protocols will help to ensure the reliability and reproducibility of experiments involving this potent photosensitizer. Further research into the quantitative aspects of MGITC's solubility and stability in a broader range of conditions would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Degradation of malachite green by UV/H2O2 and UV/H2O2/Fe2+ processes: kinetics and mechanism [frontiersin.org]

- 6. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 7. The impact of temperature on malachite pigment degradation [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Chromophore-assisted laser inactivation in cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. tsijournals.com [tsijournals.com]

- 12. Photodegradation of malachite green under simulated and natural irradiation: kinetics, products, and pathways. | Semantic Scholar [semanticscholar.org]

- 13. Photodegradation of malachite green under natural sunlight irradiation: kinetic and toxicity of the transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Fluorogenic Potential of Malachite Green Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: From Non-Emissive to Highly Fluorescent Upon Covalent Bonding

Malachite green isothiocyanate (MG-ITC) is a derivative of the triarylmethane dye malachite green. In solution, malachite green and its derivatives are typically non-fluorescent. This is due to the molecule's ability to dissipate absorbed energy through non-radiative pathways, primarily via internal rotation of its phenyl rings. However, when this internal rotation is restricted, the excited state is stabilized, leading to a significant increase in fluorescence emission. This phenomenon is the cornerstone of its fluorogenic behavior.

The isothiocyanate (-N=C=S) group of MG-ITC is a reactive moiety that readily forms a stable covalent thiourea bond with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This covalent conjugation provides the necessary steric hindrance to restrict the internal rotation of the malachite green core, thereby "switching on" its fluorescence. This targeted, reaction-induced fluorescence makes MG-ITC a powerful tool for a variety of applications in biological research and drug development, including protein labeling and quantification.

Quantitative Photophysical Properties

The fluorogenic nature of MG-ITC is best understood by comparing its photophysical properties before and after conjugation. While specific data for MG-ITC is not extensively published, the following table summarizes the known properties of malachite green and provides estimated values for MG-ITC based on the behavior of similar fluorogenic dyes.

| Property | Unconjugated MG-ITC (Estimated) | Protein-Conjugated MG-ITC (Estimated) | Malachite Green (in water) |

| Absorption Maximum (λmax) | ~620-630 nm | ~630-640 nm | ~617 nm |

| Molar Extinction Coefficient (ε) | ~150,000 M-1cm-1 at ~620 nm[] | ~150,000 M-1cm-1 at ~630 nm | 148,900 M-1cm-1 at 616.5 nm |

| Emission Maximum (λem) | Weak or negligible emission | ~650-670 nm | Very low emission |

| Quantum Yield (Φ) | < 0.01 | 0.1 - 0.3 | Extremely low |

Signaling Pathway and Mechanism of Action

The fluorogenic activation of MG-ITC is a direct consequence of its covalent reaction with a target molecule. This process does not involve a complex signaling pathway in the biological sense, but rather a direct chemical transformation that alters the photophysical properties of the dye.

References

Malachite Green Isothiocyanate as a Photosensitizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malachite green (MG), a triphenylmethane dye, has long been recognized for its potent antimicrobial and antiparasitic properties. Its derivative, malachite green isothiocyanate (MGITC), leverages these characteristics into the realm of targeted photodynamic therapy (PDT). By incorporating an amine-reactive isothiocyanate group, MGITC can be covalently conjugated to targeting moieties such as antibodies, enabling precise delivery to pathological tissues. Upon irradiation with light of an appropriate wavelength, typically in the red region of the spectrum, MGITC acts as a photosensitizer, generating cytotoxic reactive oxygen species (ROS) that induce localized cellular destruction. This technical guide provides an in-depth overview of the core photophysical properties, mechanisms of action, and experimental protocols relevant to the application of this compound as a photosensitizer in research and drug development.

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, a specific wavelength of light, and molecular oxygen to elicit cell death.[1] The mechanism hinges on the generation of ROS, particularly singlet oxygen (¹O₂), which are highly reactive and can cause irreversible damage to cellular components, leading to apoptosis or necrosis.[2][3] The efficacy of a PDT agent is largely determined by its photophysical properties, including its absorption spectrum, molar extinction coefficient, and, most critically, its singlet oxygen quantum yield (ΦΔ).

This compound (MGITC) is a derivative of the malachite green dye, featuring a strong absorption band at approximately 620-630 nm, a region where light penetration into tissue is relatively efficient.[4][5][6] Its key feature is the isothiocyanate (-N=C=S) group, which allows for stable covalent bonding with primary amines on proteins and other biomolecules, forming a thiourea linkage.[7][8] This enables the development of targeted PDT agents that can selectively accumulate in diseased tissues, thereby minimizing off-target toxicity.

Photophysical and Chemical Properties

The utility of MGITC as a photosensitizer is defined by its interaction with light and its chemical reactivity. Key quantitative parameters are summarized in Table 1.

| Parameter | Value | Reference |

| Chemical Formula | C₂₄H₂₄ClN₃O₄S | [5] |

| Molecular Weight | 486.0 g/mol | [5] |

| Absorption Max (λmax) | ~630 nm | [4][5][6] |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ at 620 nm | [8] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not explicitly reported in literature. | |

| Reactivity | Amine-reactive (forms thiourea bond) | [8][9] |

Table 1: Core Properties of this compound.

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of MGITC-mediated PDT is driven by a series of photochemical and biological events, as depicted in the workflow below.

Photochemical Events

The general mechanism for a Type II photosensitizer like MGITC involves the following steps upon light absorption:

-

Excitation: MGITC absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer: The triplet state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues.

-

Singlet Oxygen Generation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂), the primary cytotoxic agent in Type II PDT.[10]

References

- 1. Photodynamic therapy changes tumour immunogenicity and promotes immune-checkpoint blockade response, particularly when combined with micromechanical priming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C24H24ClN3O4S | CID 25195446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers [mdpi.com]

- 9. Targeting tumor angiogenesis and metabolism with photodynamic nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Malachite Green Isothiocyanate: A Technical Guide for Amine-Reactive Labeling and Chromophore-Assisted Laser Inactivation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of malachite green isothiocyanate (MGITC), a versatile amine-reactive probe. This document details the core chemistry, experimental protocols, and key applications of MGITC, with a focus on its use in bioconjugation and Chromophore-Assisted Laser Inactivation (CALI). All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.

Core Chemistry and Properties of this compound

Malachite green is a triarylmethane dye that, in its isothiocyanate form, serves as a potent, amine-reactive probe.[1] The isothiocyanate group (-N=C=S) readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable thiourea linkage.[2] This covalent modification allows for the attachment of the malachite green chromophore to a wide range of biomolecules.

While the malachite green dye itself is traditionally used for materials like silk and leather, the isothiocyanate derivative has found significant application in biological research.[3] Notably, malachite green is a non-fluorescent photosensitizer that strongly absorbs light at long wavelengths (~630 nm).[3] This property is central to its primary application in CALI.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 485.98 g/mol | [4] |

| CAS Number | 147492-82-8 | [1] |

| Excitation Maximum (λex) | 628 nm (in CH3CN) | [4] |

| Emission Maximum (λem) | None (non-fluorescent) | [4] |

| Molar Absorptivity (ε) | 150,000 M⁻¹cm⁻¹ (for protein conjugate at 620 nm) | [4][5] |

| Chemical Reactivity | Amine-reactive (forms thiourea linkage) | [1] |

| Solubility | Soluble in DMSO, DMF, CH3CN | |

| Storage Conditions | -20°C, protected from light and moisture | [4] |

Reaction with Amines: Mechanism and Kinetics

The reaction of this compound with a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a stable thiourea bond.

The reaction is highly pH-dependent. For efficient labeling of lysine residues in proteins, a pH of 8.5 to 9.5 is optimal, as this deprotonates the ε-amino group, increasing its nucleophilicity. At lower pH values, the protonated amine is a poor nucleophile, leading to a significant decrease in reaction rate.

References

malachite green isothiocyanate molecular structure and conformers

An In-depth Technical Guide to the Molecular Structure and Conformers of Malachite Green Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MGITC) is a derivative of the triarylmethane dye, malachite green. While malachite green itself has a long history as a dye and antimicrobial agent, the isothiocyanate derivative has garnered significant interest in the scientific community as a powerful molecular probe. The introduction of the highly reactive isothiocyanate (-N=C=S) group allows for the covalent labeling of primary amines in biomolecules, making MGITC a valuable tool for a range of applications, including Surface-Enhanced Raman Scattering (SERS) based detection and cellular imaging.[1] This technical guide provides a detailed overview of the molecular structure, conformational dynamics, and key experimental protocols related to this compound.

Molecular Structure of this compound

The core structure of this compound is based on the triphenylmethane scaffold, characterized by a central carbon atom bonded to three aryl rings. In MGITC, two of these are 4-(dimethylamino)phenyl groups, and the third is a 4-isothiocyanatophenyl group. The molecule exists as a cation, with the positive charge delocalized across the conjugated pi-system, which is responsible for its intense green color.

The molecular formula for the this compound cation is C₂₄H₂₄N₃S⁺. It is typically supplied as a salt, for example, with a perchlorate (ClO₄⁻) counter-ion.

Quantitative Structural Data

The molecular structure of this compound has been optimized using computational methods, specifically Density Functional Theory (DFT).[1] A study by Guo et al. calculated the optimized structure and resulting bond lengths and angles.[1] However, the full text of this primary source containing the specific data tables was not accessible in the conducted literature search. The tables below are structured to present such data for when it becomes available.

Table 1: Selected Bond Lengths for this compound (Calculated)

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C-C (ring) | C | C | Data not available |

| C-N (amine) | C | N | Data not available |

| C-C (central) | C | C | Data not available |

| N=C (iso) | N | C | Data not available |

| C=S (iso) | C | S | Data not available |

Table 2: Selected Bond Angles for this compound (Calculated)

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Bond Angle (°) |

| Phenyl Ring Angle | C | C (central) | C | Data not available |

| N=C=S Angle | N | C | S | Data not available |

Conformational Analysis

Triarylmethane dyes like this compound are not planar molecules. Due to steric hindrance between the ortho-hydrogens of the three aryl rings, the rings are twisted out of a common plane, adopting a propeller-like conformation. The rotation of these phenyl rings around the single bonds connecting them to the central carbon atom gives rise to different conformers.

The conformational landscape of MGITC is complex, with multiple local energy minima corresponding to different arrangements of the three rings. These "propeller" conformers can be described by the dihedral angles between the planes of the aryl rings. The interconversion between these conformers is typically rapid in solution at room temperature. However, the conformational flexibility can be reduced upon binding to other molecules, such as proteins or DNA aptamers.

Table 3: Key Dihedral Angles Defining the Conformation of this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| Ring 1 Twist | C | C | C (central) | C | Data not available |

| Ring 2 Twist | C | C | C (central) | C | Data not available |

| Ring 3 Twist | C | C | C (central) | C | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process, beginning with the formation of a leuco (colorless) precursor, followed by oxidation to the colored dye, and finally the introduction of the isothiocyanate group. A plausible synthetic route is outlined below, based on established methods for synthesizing triarylmethane dyes and isothiocyanates.

Caption: Synthesis workflow for this compound.

Protocol:

-

Synthesis of Leuco-4-amino Malachite Green:

-

To a round-bottom flask, add 4-aminobenzaldehyde and two equivalents of N,N-dimethylaniline.

-

Add an acid catalyst, such as concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours (e.g., 4-24 hours) at a temperature of approximately 100°C.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the leuco base.

-

The crude leuco product can be purified by recrystallization.

-

-

Oxidation to 4-Amino Malachite Green:

-

Dissolve the purified leuco base in an acidic aqueous solution (e.g., HCl and acetic acid in water).

-

Slowly add an oxidizing agent, such as a paste of lead dioxide (PbO₂), with vigorous stirring.

-

Continue stirring for several hours at room temperature.

-

Filter the reaction mixture to remove the solid oxidant.

-

The resulting green solution contains the 4-amino malachite green cation.

-

-

Formation of the Isothiocyanate Group:

-

Dissolve the 4-amino malachite green in a suitable solvent (e.g., chloroform or dichloromethane) with a non-nucleophilic base like triethylamine.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene (CSCl₂) in the same solvent dropwise with stirring.[2]

-

Allow the reaction to proceed for several hours at room temperature.

-

The reaction mixture is then washed with water to remove salts.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography.

-

Protocol for Labeling Proteins with this compound

MGITC is an amine-reactive probe that covalently links to primary amines (e.g., the epsilon-amino group of lysine residues) on proteins to form a stable thiourea linkage.

Caption: Covalent labeling of a protein with MGITC.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Prepare the protein to be labeled in an amine-free buffer at a pH of 8.5-9.0 (e.g., 0.1 M sodium carbonate-bicarbonate buffer). The protein concentration should typically be 2-10 mg/mL.

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, slowly add the desired amount of the MGITC stock solution. The optimal molar ratio of dye to protein should be determined empirically but often ranges from 10:1 to 20:1.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and reaction byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Conclusion

This compound is a versatile molecule with a rich structural chemistry. Its triarylmethane core gives rise to its intense color and complex conformational behavior, characterized by propeller-like structures. The presence of the isothiocyanate group provides a reactive handle for the covalent labeling of biomolecules, making it an invaluable tool for researchers in chemistry, biology, and materials science. The experimental protocols outlined in this guide provide a framework for the synthesis and application of this powerful molecular probe. Further research, particularly experimental determination of its precise three-dimensional structure and conformational energy landscape, will continue to enhance its utility in advanced scientific applications.

References

A Technical Guide to the Safety and Handling of Malachite Green Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for malachite green isothiocyanate was found. The following safety and handling information is extrapolated from data on malachite green, its salts (oxalate and chloride), and general knowledge of amine-reactive isothiocyanate compounds. The isothiocyanate functional group is a reactive moiety requiring specific handling precautions.

Introduction

This compound is an amine-reactive derivative of the malachite green dye.[1] This compound is utilized in bioconjugation to label proteins and other biomolecules, taking advantage of the isothiocyanate group's reactivity towards primary amines to form stable thiourea linkages.[1] While a valuable tool in research and development, its handling requires a thorough understanding of its potential hazards, which are inherited from the parent malachite green molecule and the reactive isothiocyanate group. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting.

Hazard Identification and Classification

Malachite green and its salts are classified as harmful if swallowed, causing serious eye damage, and are suspected of damaging fertility or the unborn child.[2][3] They are also very toxic to aquatic life with long-lasting effects.[2][3] The isothiocyanate group is a known sensitizer and can cause skin and respiratory irritation.

GHS Hazard Statements (extrapolated):

-

H317: May cause an allergic skin reaction.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H361d: Suspected of damaging the unborn child.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Quantitative Toxicity Data

The following data is for malachite green oxalate and should be considered indicative for this compound.

| Data Point | Value | Species | Source |

| Oral LD50 | 275 mg/kg | Rat | [2] |

| Approximate Lethal Dose (Oral) | 50 mg/kg | NMRI Mice | [2] |

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. Inspect gloves before use.[4] A lab coat or other protective clothing should be worn.

-

Respiratory Protection: If working with the powder form or creating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound or preparing stock solutions.[3]

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures

-

Avoid inhalation of dust or aerosols.[3]

-

Avoid contact with skin and eyes.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly sealed container in a cool, dry, and dark place.[5]

-

As an amine-reactive dye, it is susceptible to degradation by moisture.[4] Store in a desiccated environment.

-

Protect from light to prevent photobleaching.[4]

Experimental Protocols

Preparation of Stock Solutions

-

Solvent Selection: this compound can be dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] Ethanol has also been reported as a suitable solvent.[6] Ensure the solvent is of high purity and dry, as water and amine impurities in the solvent can degrade the reactive isothiocyanate.[6]

-

Procedure:

-

Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.[4]

-

Under a fume hood, add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock concentration.

-

Vortex briefly to ensure complete dissolution.

-

-

Storage of Stock Solutions: Store stock solutions at -20°C, protected from light and moisture.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protein Labeling with this compound

This protocol is adapted from a general procedure for labeling proteins with this compound.[7]

-

Materials:

-

Procedure:

-

To the protein solution, add aliquots of the this compound stock solution at 5-minute intervals until a reagent/protein molar ratio of 100 is reached.[7]

-

Incubate the reaction mixture for 4 hours on ice.[7]

-

Separate the labeled protein from the unreacted dye using a desalting column equilibrated with a suitable buffer (e.g., 150 mM NaCl/50 mM NaPi, pH 7.3).[7]

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 620 nm and the protein concentration. The molar absorptivity of malachite green is 150,000 M-1cm-1.[7]

-

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Malachite green is very toxic to aquatic life, so prevent it from entering drains or waterways.

Workflow Diagrams

Caption: Workflow for the safe handling of this compound.

Caption: First aid protocol for exposure to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Toxicological studies on malachite green: a triphenylmethane dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biognost.com [biognost.com]

- 4. benchchem.com [benchchem.com]

- 5. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

Methodological & Application

Application Notes and Protocols for Malachite Green Isothiocyanate (MGITC) Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malachite green isothiocyanate (MGITC) is an amine-reactive derivative of the triphenylmethane dye, malachite green. The isothiocyanate group (-N=C=S) of MGITC forms a stable covalent thiourea bond with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] While malachite green itself is not fluorescent in solution, its derivatives can be used as photosensitizers. The primary application of MGITC-labeled proteins is in a technique called Chromophore-Assisted Laser Inactivation (CALI).[3]

CALI provides a powerful method for the acute inactivation of specific proteins in living cells with high spatial and temporal resolution.[3] This is achieved by exciting the MGITC-labeled protein with a specific wavelength of light, which generates short-lived reactive oxygen species (ROS) that inactivate the target protein and any closely associated molecules.[4] This technique allows for the investigation of protein function in situ, overcoming some limitations of genetic methods like gene knockout or RNA interference.[4]

These application notes provide detailed protocols for the labeling of proteins with MGITC, the purification of the conjugate, and its application in CALI, with a specific example of inactivating the Ezrin protein to study its role in cancer cell signaling.

Data Presentation

Table 1: Spectroscopic and Physicochemical Properties of this compound (MGITC)

| Property | Value | Reference(s) |

| Molecular Weight | ~483.6 g/mol | [5] |

| Excitation Maximum (λex) | ~620 nm | [3][4] |

| Molar Extinction Coefficient (ε) at ~620 nm | 150,000 M⁻¹cm⁻¹ | [4] |

| Reactive Group | Isothiocyanate (-N=C=S) | [6] |

| Reactivity | Primary amines (e.g., lysine, N-terminus) | [1][7] |

| Solubility | Soluble in DMSO and DMF | [3] |

Table 2: Recommended Reaction Conditions for MGITC Protein Labeling

| Parameter | Recommended Condition | Notes | Reference(s) |

| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency. | [3][8] |

| Reaction Buffer | 0.1 M Sodium Carbonate-Bicarbonate or Borate Buffer | Buffer should be free of primary amines (e.g., Tris, glycine). | [2][3] |

| Reaction pH | 8.5 - 9.8 | Alkaline pH is required to deprotonate primary amines for reaction. | [2][4] |

| MGITC Stock Solution | 10-20 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis. | [3][4] |

| Molar Ratio (MGITC:Protein) | 10:1 to 100:1 | Optimal ratio should be determined empirically for each protein. | [2][4] |

| Reaction Temperature | 4°C to Room Temperature | 4°C is often preferred to maintain protein stability. | [4] |

| Incubation Time | 2 - 8 hours | Longer incubation times may be required at lower temperatures. | [4] |

| Quenching Reagent | 50 mM NH₄Cl or other amine-containing buffer | To stop the reaction by consuming excess reactive dye. | [9] |

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound (MGITC)

This protocol provides a general procedure for conjugating MGITC to a protein, such as an antibody.

Materials:

-